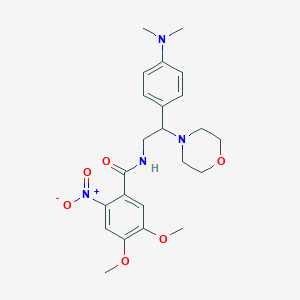

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide

Description

N-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by a morpholinoethylamine side chain, dimethylamino-phenyl substituents, and nitro/methoxy groups on the benzamide core.

Propriétés

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O6/c1-25(2)17-7-5-16(6-8-17)20(26-9-11-33-12-10-26)15-24-23(28)18-13-21(31-3)22(32-4)14-19(18)27(29)30/h5-8,13-14,20H,9-12,15H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWIFRYLMOQJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Dimethylamino Intermediate: The initial step involves the reaction of 4-nitrobenzoyl chloride with dimethylamine to form 4-(dimethylamino)benzoyl chloride.

Introduction of the Morpholinoethyl Group: The next step involves the reaction of the intermediate with morpholine and ethyl bromide to introduce the morpholinoethyl group.

Final Coupling Reaction: The final step involves coupling the intermediate with 4,5-dimethoxy-2-nitrobenzoic acid under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Reduction: Reduction of the nitro group forms the corresponding amine derivative.

Substitution: Electrophilic substitution reactions yield various substituted derivatives depending on the reagent used.

Applications De Recherche Scientifique

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s benzamide core and substituents can be compared to three classes of analogues from the evidence:

Hydrazinecarbothioamides and Triazoles (): Compounds [4–6] and [7–9] feature sulfonylphenyl, difluorophenyl, and triazole-thione groups. While these lack the benzamide backbone, they share electron-withdrawing substituents (e.g., halogens, sulfonyl) that influence reactivity and tautomerism. The IR spectra of these compounds (C=O at 1663–1682 cm⁻¹, C=S at 1243–1258 cm⁻¹) contrast with the target compound’s expected benzamide C=O (~1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ for NO₂ asymmetric stretch) .

Morpholino-Triazine-Benzamide Derivatives (): Compound 30, N-(2-(dimethylamino)ethyl)-4-(3-(4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl)ureido)-N-methylbenzamide, shares the morpholino and benzamide motifs. Its synthesis via HBTU-mediated coupling suggests a possible route for the target compound’s amide bond formation. The morpholino group in both compounds likely enhances solubility and target binding, as seen in kinase inhibitors .

Agrochemical Benzamides (): Examples like diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) highlight benzamides with halogenated aryl groups. The target compound’s nitro and methoxy groups may confer similar herbicidal activity but with altered photostability and soil mobility due to reduced electronegativity compared to halogens .

Activité Biologique

N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by its unique structure, which includes a morpholinoethyl group and a nitrobenzamide moiety. Its synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity.

Table 1: Structural Features of the Compound

| Feature | Description |

|---|---|

| Chemical Formula | C₁₈H₂₃N₃O₄ |

| Molecular Weight | 341.39 g/mol |

| Functional Groups | Dimethylamino, Morpholino, Nitro, Benzamide |

Anticonvulsant Properties

Research has indicated that compounds similar to this compound exhibit significant anticonvulsant properties. A study highlighted the efficacy of 4-nitro-N-phenylbenzamides in seizure models, demonstrating that derivatives with similar structural features can effectively inhibit seizures induced by maximal electroshock (MES) tests .

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. In vitro studies showed that derivatives with similar structural motifs exhibited strong free radical scavenging abilities, comparable to well-known antioxidants like ascorbic acid and resveratrol . The oxygen radical absorbance capacity (ORAC) assay revealed that certain derivatives achieved over 30% inhibition of free radicals.

Cholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Compounds derived from similar scaffolds have demonstrated moderate inhibition of these enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Study 1: Anticonvulsant Efficacy

In a study published in Pharmacology Biochemistry and Behavior, researchers synthesized a series of benzamide derivatives and tested their anticonvulsant activity in mice. The results indicated that certain derivatives significantly reduced seizure frequency and intensity compared to control groups .

Study 2: Antioxidant Evaluation

A separate study focused on the antioxidant properties of related compounds. The research involved testing various derivatives for their ability to scavenge free radicals using the ORAC assay. Several compounds showed promising results, indicating their potential as therapeutic agents against oxidative stress-related conditions .

Table 2: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-4,5-dimethoxy-2-nitrobenzamide with high purity?

The synthesis typically involves multi-step reactions, starting with coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acid intermediates. Key steps include:

- Amidation : Reacting a nitrobenzamide derivative with a morpholinoethyl-dimethylaminophenyl intermediate under controlled pH (5–7) and temperature (25–40°C) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization ensures >95% purity. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Structural Confirmation : Use ¹H/¹³C NMR to verify substituents (e.g., dimethylamino, morpholine, methoxy groups) and IR spectroscopy to confirm amide (C=O stretch ~1650 cm⁻¹) and nitro (~1520 cm⁻¹) groups .

- Purity Assessment : Elemental analysis (C, H, N within ±0.3% of theoretical values) and HPLC (retention time consistency) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical ~470 g/mol) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Target Identification : Perform in vitro binding assays (e.g., SPR, ITC) to quantify interactions with enzymes/receptors. For example, test inhibition of kinases due to the morpholine group’s affinity for ATP-binding pockets .

- Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes with targets like GPCRs or ion channels .

- Cellular Assays : Measure downstream effects (e.g., apoptosis, cAMP levels) in cell lines overexpressing suspected targets .

Q. How should researchers design experiments to analyze photophysical properties (e.g., fluorescence) under varying conditions?

- Solvent Effects : Test in polar (water, ethanol) vs. non-polar (hexane) solvents. Fluorescence intensity often peaks in aprotic solvents due to reduced quenching .

- pH Optimization : Use buffer systems (e.g., acetate buffer for pH 3–5.5) to identify pH-dependent emission maxima. For similar compounds, pH 5 maximizes fluorescence .

- Temperature Stability : Measure intensity at 25°C (room temp) vs. 37°C (physiological). Stability over 24 hours indicates suitability for prolonged assays .

Q. How can contradictions in experimental data (e.g., solubility, bioactivity) be resolved?

- Controlled Replication : Repeat assays under identical conditions (solvent, pH, temperature) to rule out procedural variability .

- Cross-Validation : Compare results from orthogonal methods (e.g., UV-Vis vs. fluorometric quantification of concentration) .

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of outliers. For bioactivity discrepancies, use dose-response curves (IC₅₀/EC₅₀ comparisons) .

Q. What methodologies are recommended for pharmacological profiling and ADMET (absorption, distribution, metabolism, excretion, toxicity) studies?

- In Vitro ADMET :

- Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS .

- In Vivo Toxicity : Acute toxicity studies in rodent models (LD₅₀ determination) .

- Blood-Brain Barrier Penetration : Use parallel artificial membrane permeability assays (PAMPA-BBB) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.